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Compound of Interest

Compound Name: Moclobemide-d4

Cat. No.: B12411026 Get Quote

Technical Guide: Moclobemide-d4
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Moclobemide-d4, a deuterated analog

of the reversible monoamine oxidase A (MAO-A) inhibitor, Moclobemide. This document is

intended for use by researchers, scientists, and drug development professionals, offering

comprehensive data on its chemical properties, analytical methodologies, and its application as

an internal standard in pharmacokinetic and metabolic studies.

Core Compound Information
Moclobemide-d4 is a stable, isotopically labeled form of Moclobemide, where four hydrogen

atoms on the phenyl ring have been replaced with deuterium. This substitution provides a

distinct mass signature, making it an ideal internal standard for the quantification of

Moclobemide in biological matrices using mass spectrometry-based assays.
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Property Value

CAS Number 2929883-33-8[1]

Molecular Formula C₁₃H₁₃D₄ClN₂O₂[1]

Molecular Weight 272.77 g/mol [2]

Appearance Solid powder[2]

Purity >98%[2]

Solubility Soluble in Methanol[1]

Storage
Short term (days to weeks) at 0-4°C; Long term

(months to years) at -20°C[2]

Stability
Stable for a few weeks during ordinary

shipping[2]

Synthesis Pathway
While a specific detailed protocol for the synthesis of Moclobemide-d4 is not readily available

in public literature, a plausible synthetic route can be inferred from the established synthesis of

Moclobemide. The key step would involve the use of a deuterated precursor. The general

synthesis involves the acylation of 2-morpholinoethylamine with 4-chlorobenzoyl chloride.[3][4]

To produce Moclobemide-d4, 4-chlorobenzoyl-d4 chloride would be used as the starting

material.
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Starting Materials

Reaction

Product

4-chlorobenzoyl-d4 chloride

Acylation Reaction
(in a suitable solvent like chloroform)

2-morpholinoethylamine

Moclobemide-d4
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Plausible synthesis pathway for Moclobemide-d4.

Pharmacological Context: Mechanism of Action of
Moclobemide
Moclobemide, the non-deuterated parent compound, is a reversible inhibitor of monoamine

oxidase A (MAO-A).[1][2] MAO-A is a key enzyme in the catabolism of monoamine

neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. By reversibly

inhibiting MAO-A, Moclobemide increases the synaptic availability of these neurotransmitters,

which is believed to be the primary mechanism behind its antidepressant and anxiolytic effects.
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Mechanism of action of Moclobemide as a reversible inhibitor of MAO-A.

Experimental Protocols
Moclobemide-d4 is primarily used as an internal standard in bioanalytical methods for the

quantification of Moclobemide. Below is a representative experimental protocol for the analysis

of Moclobemide in a biological matrix using UPLC-MS/MS. This protocol is adapted from a

method for human brain cell supernatant and may require optimization for other matrices such

as plasma.[5]

1. Sample Preparation

Spiking: To 100 µL of the biological sample (e.g., plasma, cell supernatant), add a known

concentration of Moclobemide-d4 solution (internal standard).

Alkalinization: Add a suitable volume of a basic solution (e.g., sodium hydroxide) to adjust

the pH.

Liquid-Liquid Extraction: Add an appropriate organic solvent (e.g., ethyl acetate), vortex

thoroughly, and centrifuge to separate the organic and aqueous layers.

Evaporation and Reconstitution: Transfer the organic layer to a clean tube and evaporate to

dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for
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injection.

2. UPLC-MS/MS Analysis

Chromatographic Separation:

Column: ACQUITY UPLC BEH C18 column (50 × 2.1 mm, 1.7 µm) or equivalent.[5]

Mobile Phase: A gradient of methanol and water containing 0.05% ammonium acetate and

0.1% formic acid.[5]

Flow Rate: Optimized for the specific column and system.

Injection Volume: Typically 5-10 µL.

Mass Spectrometric Detection:

Ionization Mode: Positive ion electrospray ionization (ESI+).

Detection Mode: Multiple Reaction Monitoring (MRM).

Mass Transitions:

Moclobemide: m/z 269.16 → 182.01[5]

Moclobemide-d4: A corresponding shift in the precursor ion is expected (approximately

m/z 273.2), with a fragment ion potentially remaining at m/z 186.1, though this requires

empirical determination.

Experimental Workflow
The following diagram illustrates a typical workflow for a bioanalytical study utilizing

Moclobemide-d4.
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Bioanalytical workflow for the quantification of Moclobemide using Moclobemide-d4.

Data Presentation
Physicochemical Properties
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Parameter Value Reference

CAS Number 2929883-33-8 [1]

Molecular Formula C₁₃H₁₃D₄ClN₂O₂ [1]

Formula Weight 272.8 g/mol [1]

Appearance Solid [1]

Purity ≥99% deuterated forms (d₁-d₄) [1]

Solubility Data (for Moclobemide, as a reference)
Solvent Concentration

DMF 50 mg/mL

DMSO 50 mg/mL

Ethanol 20 mg/mL

PBS (pH 7.2) 0.2 mg/mL

Data for non-deuterated Moclobemide from Cayman Chemical product information.

UPLC-MS/MS Method Validation Parameters (for
Moclobemide)
The following data is from a validated method for the quantification of Moclobemide in human

brain cell supernatant.[5]
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Parameter Result

Linearity Range 1.0 - 1980 ng/mL

Coefficient of Determination (r²) > 0.999

Lower Limit of Quantitation (LLOQ) 1.0 ng/mL

Extraction Recovery 83.0 - 83.4%

Intra-day Accuracy 89.1 - 100.9%

Inter-day Accuracy 89.1 - 100.9%

Intra-day Precision 1.1 - 9.6%

Inter-day Precision 1.1 - 9.6%

This technical guide provides a foundational understanding of Moclobemide-d4 for research

and development purposes. For specific applications, further method development and

validation are recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Moclobemide-d4 CAS number and molecular formula].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12411026#moclobemide-d4-cas-number-and-
molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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